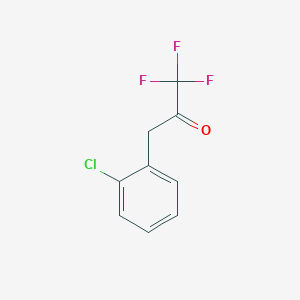
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related chlorophenyl compounds and trifluoromethylated structures is well-documented. For instance, the synthesis of trichloromethylated (Z)-olefins, which are useful for the synthesis of various enynes and diynes, is achieved through the reaction of aldehydes with 3,3,3-trichloropropyl-1-triphenylphosphorane . Similarly, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . These methods could potentially be adapted for the synthesis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of a dichlorophenyl compound was confirmed by IR and single crystal X-ray diffraction studies . Similarly, the crystal structure of another chlorophenyl compound was determined using X-ray diffraction, revealing the molecular arrangement . These techniques could be employed to analyze the molecular structure of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".
Chemical Reactions Analysis
The reactivity of chlorophenyl and trifluoromethyl compounds can be complex. For instance, the reaction of a chlorophenyl compound with chloral leads to the formation of a product with high regio- and stereoselectivity . Additionally, the compound "(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one" has been studied for its chemical reactivity, providing insights into the electronic properties and chemical behavior . These studies could inform the reactivity analysis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. For example, the vibrational wavenumbers, hyperpolarizability, and infrared intensities of a dichlorophenyl compound were computed and analyzed . The nonlinear optical properties and second-harmonic generation efficiency of another chlorophenyl compound were also evaluated . These properties are crucial for understanding the behavior of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Trifluoropropanoic Acid : A method for preparing 3,3,3-trifluoropropanoic acid using 1-chloro-3,3,3-trifluoropropene as the starting material was developed, showcasing the use of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in synthesizing important chemical intermediates (Komata et al., 2008).
- Crystal Structure Analysis : The crystal structure of a related compound, cyproconazole, was analyzed, highlighting the importance of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in understanding the structural characteristics of related chemical compounds (Kang et al., 2015).
- Stereochemical Synthesis : The compound was used in the stereo-selective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, demonstrating its versatility in complex chemical synthesis processes (Shimizu et al., 2003).
Material Sciences and Catalysis
- Enzymatic Process Development : The compound was integral in developing an enzymatic process for preparing a chiral intermediate for Ticagrelor, showcasing its role in pharmaceutical synthesis and green chemistry applications (Guo et al., 2017).
- Oxidative Addition Reaction : The oxidative addition reaction of tris(2-methoxy-5-Chlorinephenyl)Antimony with trifluoropropionic acid was studied, indicating the compound's relevance in understanding reaction mechanisms in organometallic chemistry (Khaybullina, 2021).
- Molecular Dynamics Simulation : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied, suggesting the compound's significance in the study of physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).
Biomedical Research
- Antitumor Evaluation : The compound's derivatives were used in antitumor evaluation and molecular docking studies, demonstrating its potential in pharmaceutical research and drug development (Al-Suwaidan et al., 2015).
- Synthesis of Antipathogenic Agents : New thiourea derivatives of the compound were synthesized and evaluated for their interaction with bacterial cells, showing its application in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, applications, or theoretical studies.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVFTIRDIQLOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381810 |
Source


|
| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |
CAS RN |
150322-79-5 |
Source


|
| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

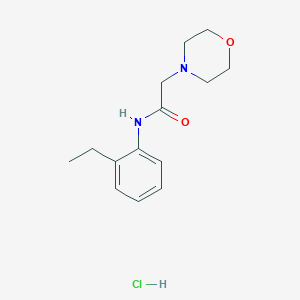
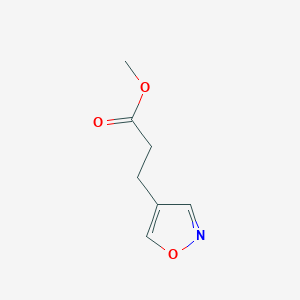

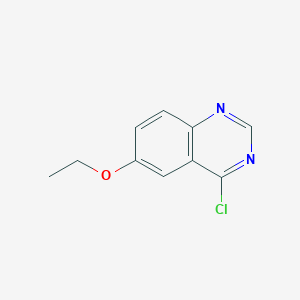
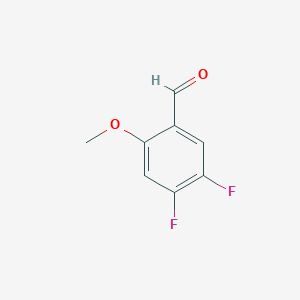
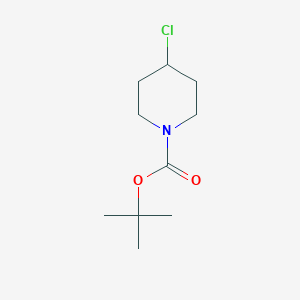
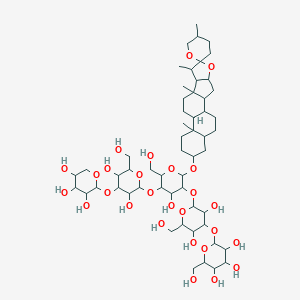
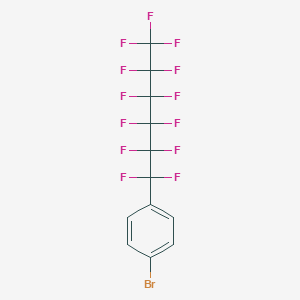
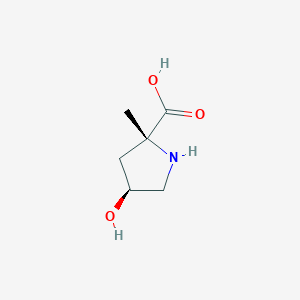
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
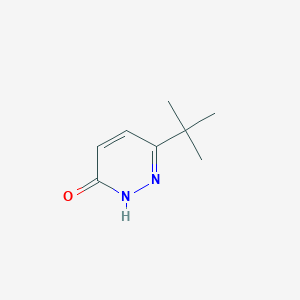
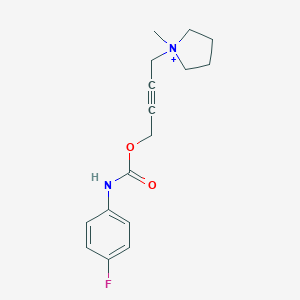
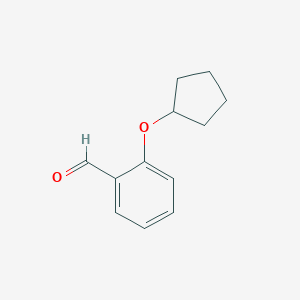
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)